(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1 |
InChI Key |
RTLDJXGEOSVJEX-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Furan 2 Yl 2 Hydroxyacetic Acid and Its Stereoisomers
Chemoenzymatic Synthesis of Chiral Alpha-Hydroxy Furan (B31954) Derivatives
Chemoenzymatic approaches leverage the high selectivity of enzymes for specific transformations, offering a powerful strategy for the synthesis of chiral molecules under mild reaction conditions.
Aryl/Alkenyl Malonate Decarboxylase (AMDase)-Catalyzed Enantioselective Decarboxylative Protonation (EDP)
A highly effective method for the synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves the use of Aryl/Alkenyl Malonate Decarboxylase (AMDase). This cofactor-independent enzyme catalyzes the enantioselective decarboxylative protonation (EDP) of prochiral disubstituted malonic acids to produce optically pure carboxylic acids. researchgate.netresearchgate.net
The process begins with the synthesis of the precursor, 2-(furan-2-yl)-2-hydroxymalonic acid. This substrate is then exposed to AMDase in a buffer solution. The enzyme stereoselectively removes one of the two carboxyl groups and protonates the resulting enolate intermediate to yield the chiral α-hydroxy acid. Research has demonstrated that wild-type AMDase typically exhibits (R)-selectivity. However, engineered variants of the enzyme can provide access to the (S)-enantiomer, (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, with high enantiomeric excess (ee). researchgate.net
Detailed studies have shown that the AMDase-catalyzed reaction on 2-(furan-2-yl)-2-hydroxymalonic acid proceeds efficiently. The specific variant and reaction conditions are crucial for achieving high conversion and enantioselectivity.
Table 1: AMDase-Catalyzed Synthesis of 2-(furan-2-yl)-2-hydroxyacetic acid
| Substrate | Enzyme Variant | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 2-(furan-2-yl)-2-hydroxymalonic acid | Engineered (S)-selective AMDase | S | >95 | 98 |
| 2-(furan-2-yl)-2-hydroxymalonic acid | Wild-Type AMDase | R | >95 | >99 |
Data is illustrative and based on typical results for AMDase-catalyzed EDP reactions.
Strategies for Modulating Enantioselectivity in Biocatalytic Pathways
The natural enantiopreference of an enzyme is not a fixed limitation. Modern protein engineering techniques allow for the modulation and even inversion of the enantioselectivity of biocatalysts like AMDase. The wild-type AMDase from Bordetella bronchiseptica exhibits strict (R)-selectivity. researchgate.net However, by employing techniques such as site-directed mutagenesis, researchers have successfully engineered enzyme variants with inverted (S)-selectivity. researchgate.netnih.gov
These strategies focus on modifying the enzyme's active site. For AMDase, the key is altering the amino acid residues that control the proton transfer to the planar enolate intermediate formed after decarboxylation. By changing the position of a catalytic cysteine residue within the active site, the proton can be delivered to the opposite face of the enolate, leading to the formation of the (S)-product instead of the (R)-product. acs.org Further mutations within the hydrophobic binding pocket can also enhance the enzyme's activity and substrate tolerance, allowing it to accommodate a wider range of substrates, including heteroaryl malonates like the furan derivative. acs.orgamazonaws.com This rational design of enzyme variants is a powerful tool for accessing either enantiomer of a desired chiral acid from a common prochiral precursor.
Integration of Biocatalysis in Multi-Step Synthesis Sequences
Biocatalytic steps are often integrated into broader multi-step synthetic pathways to leverage their unique selectivity while using traditional chemical methods for other transformations. nih.gov The synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid via AMDase is a prime example of a chemoenzymatic sequence.
Chemical Synthesis of Precursor : Standard organic chemistry methods are used to synthesize the prochiral substrate, 2-(furan-2-yl)-2-hydroxymalonic acid. This typically involves the reaction of furan with a suitable three-carbon building block. researchgate.net
Biocatalytic Key Step : The synthesized malonic acid is then subjected to the AMDase-catalyzed enantioselective decarboxylation, as described in section 2.1.1, to establish the chiral center with high fidelity.
Downstream Processing : Following the enzymatic reaction, standard workup and purification procedures are employed to isolate the final enantiopure α-hydroxy acid.
This integration allows chemists to bypass challenging asymmetric chemical transformations that might require harsh reagents, protecting groups, or expensive chiral catalysts. The use of whole-cell biocatalysts or immobilized enzymes can further streamline the process, making it more scalable, cost-effective, and environmentally benign. santiago-lab.com
Asymmetric Organic Synthesis Approaches
In addition to biocatalysis, several asymmetric organic synthesis strategies can be employed to prepare (2S)-2-(furan-2-yl)-2-hydroxyacetic acid. These methods rely on the use of chiral molecules to direct the stereochemical outcome of a reaction.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
A well-established method in asymmetric synthesis is the use of a chiral auxiliary. researchgate.netresearchgate.net This involves temporarily attaching a chiral molecule to an achiral substrate to guide a subsequent diastereoselective reaction. The auxiliary is removed at a later stage, yielding an enantiomerically enriched product.
For the synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, a plausible strategy involves the use of an Evans oxazolidinone auxiliary. researchgate.netscienceopen.com The general sequence is as follows:
Acylation : Furan-2-ylacetic acid is first converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. acs.org
Diastereoselective Enolization and Hydroxylation : The N-acyl imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. This enolate is then trapped with an electrophilic oxygen source, such as a Davis N-sulfonyloxaziridine. The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thereby creating the new α-hydroxy stereocenter with high diastereoselectivity. researchgate.netresearchgate.net
Cleavage of the Auxiliary : The chiral auxiliary is then cleaved, typically under mild hydrolytic conditions (e.g., lithium hydroperoxide), to release the desired (2S)-2-(furan-2-yl)-2-hydroxyacetic acid and recover the auxiliary for reuse. acs.org
This approach offers high levels of stereocontrol and predictability, making it a reliable, albeit stoichiometric, method for accessing specific stereoisomers. researchgate.net
Table 2: General Scheme for Chiral Auxiliary-Mediated α-Hydroxylation
| Step | Description | Key Reagents | Stereochemical Control |
|---|---|---|---|
| 1 | Attachment of Auxiliary | Furan-2-ylacetyl chloride, Evans Oxazolidinone, Base | - |
| 2 | Asymmetric α-Hydroxylation | LDA, N-Sulfonyloxaziridine | Diastereoselective addition to the enolate, directed by the chiral auxiliary. |
| 3 | Auxiliary Cleavage | LiOOH, THF/H₂O | Release of the enantiopure α-hydroxy acid. |
This table outlines a representative, well-established strategy for asymmetric α-hydroxylation.
Enantioselective Catalysis for Carbon-Carbon Bond Formation
Catalytic asymmetric synthesis is a highly efficient approach that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A powerful strategy for synthesizing α-hydroxy acids is through the catalytic asymmetric cyanation of an aldehyde, followed by hydrolysis.
To synthesize (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, this approach would start with furfural (B47365):
Catalytic Asymmetric Cyanation : Furfural is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a chiral catalyst. acs.org Various catalytic systems, including those based on chiral metal complexes (e.g., titanium-salen) or organocatalysts, can effectively catalyze this transformation. The chiral catalyst creates an asymmetric environment around the aldehyde, leading to the preferential formation of one enantiomer of the resulting cyanohydrin, (R)-2-(furan-2-yl)-2-hydroxyacetonitrile.
Nitrile Hydrolysis : The enantiomerically enriched cyanohydrin is then subjected to acidic or basic hydrolysis. This converts the nitrile functional group into a carboxylic acid, yielding the final product, (S)-2-(furan-2-yl)-2-hydroxyacetic acid. The hydrolysis proceeds with retention of configuration at the stereocenter.
This method is highly atom-economical and represents a powerful route for the enantioselective synthesis of α-hydroxy acids from readily available aldehydes. acs.org
Diastereoselective Transformations Leading to (2S)-2-(furan-2-yl)-2-hydroxyacetic acid
Diastereoselective synthesis is a powerful strategy to create a specific stereoisomer by employing a chiral auxiliary. scielo.org.mxyork.ac.uk This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. researchgate.net After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. scielo.org.mxyork.ac.uk
In the context of synthesizing (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, a common strategy involves the diastereoselective transformation of a prochiral precursor, such as a derivative of 2-(furan-2-yl)-2-oxoacetic acid. Chiral auxiliaries, often derived from readily available natural sources like amino acids or camphor, are employed to achieve high levels of stereocontrol. researchgate.net For instance, N-acyloxazolidinones, famously known as Evans' auxiliaries, have proven highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.netresearchgate.net
The general process can be outlined as follows:
Attachment of Chiral Auxiliary: The precursor, such as 2-(furan-2-yl)-2-oxoacetic acid, is converted to an ester or amide with a chiral auxiliary.
Diastereoselective Reduction: The ketone moiety of the furan-2-yl-oxoacetyl group is then reduced. The chiral auxiliary sterically hinders one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face, thus creating the hydroxyl group with a specific stereochemistry.
Cleavage of Auxiliary: The final step involves the non-destructive cleavage of the chiral auxiliary to release the target molecule, (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, with high diastereomeric purity.
The effectiveness of this method relies on the predictable stereochemical bias provided by the auxiliary and the mild conditions required for its removal to prevent racemization of the product. researchgate.net
| Chiral Auxiliary Type | Common Precursor | Key Transformation | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Oxazolidinones (Evans' Auxiliaries) | Amino acids (e.g., valine, phenylalanine) | Aldol reactions, Alkylations | >95:5 |
| Camphorsultams | Camphor | Diels-Alder reactions, Michael additions | High |
| Thiazolidinethiones | Amino acids (e.g., cysteine) | Acetate aldol reactions | High |
Resolution Techniques for Enantiopure (2S)-2-(furan-2-yl)-2-hydroxyacetic acid
Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org Several techniques are employed to obtain enantiopure (2S)-2-(furan-2-yl)-2-hydroxyacetic acid from its racemic form.
Kinetic resolution is a powerful method that relies on the difference in reaction rates between the enantiomers of a racemic substrate with a chiral catalyst or reagent. st-andrews.ac.uk This differential rate leads to one enantiomer being consumed faster, allowing the other, slower-reacting enantiomer to be recovered in high enantiomeric excess. st-andrews.ac.uk
Enzymatic kinetic resolution is a particularly attractive approach due to the high selectivity (enantioselectivity) and mild reaction conditions associated with enzymes like lipases and esterases. nih.gov For a racemic mixture of an ester derivative of 2-(furan-2-yl)-2-hydroxyacetic acid, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid at a much higher rate than the other (the (S)-ester). nih.govmdpi.com This allows for the separation of the unreacted (S)-ester and the newly formed (R)-acid, both in high enantiomeric purity. nih.gov The success of the resolution is often quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent separation. mdpi.com
| Enzyme Class | Example Enzyme | Typical Reaction | Substrate |
|---|---|---|---|
| Lipase | Lipoprotein lipase from Burkholderia sp. | Hydrolysis | Racemic esters |
| Lipase | Lipase from Pseudomonas cepacia | Acetylation/Hydrolysis | Racemic alcohols/esters |
| Lipase | Candida antarctica lipase B (CAL-B) | Acetylation/Hydrolysis | Racemic alcohols/esters |
Chromatographic separation, particularly high-performance liquid chromatography (HPLC), is a widely used and highly effective method for resolving enantiomers on both analytical and preparative scales. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer of the analyte. nih.gov
These differential interactions result in different retention times for the two enantiomers as they pass through the column, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose (B160209), are among the most commercially successful and versatile for separating a wide range of chiral compounds, including carboxylic acids. sigmaaldrich.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition (e.g., solvent ratios, additives) and other chromatographic parameters like temperature and flow rate. nih.govphenomenex.com
| CSP Class | Example Commercial Name | Chiral Selector | Typical Mobile Phase Mode |
|---|---|---|---|
| Polysaccharide-based | Chiralcel® / Chiralpak® | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase, Polar Organic, Reversed Phase |
| Macrocyclic Glycopeptide | CHIROBIOTIC® | Teicoplanin, Vancomycin | Polar Ionic, Reversed Phase, Normal Phase |
| Cyclodextrin-based | Cyclobond® | β-cyclodextrin derivatives | Reversed Phase |
The classical method for resolving a racemic carboxylic acid involves its reaction with an enantiomerically pure chiral base to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.org
The process involves:
Reacting racemic 2-(furan-2-yl)-2-hydroxyacetic acid with a single enantiomer of a chiral amine (the resolving agent) in a suitable solvent. libretexts.org
This reaction produces two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base].
Due to differences in their crystal lattice energies, one diastereomeric salt is typically less soluble and will crystallize preferentially from the solution.
The crystallized salt is isolated by filtration.
Finally, the purified diastereomeric salt is treated with a strong acid to break the salt linkage, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent. wikipedia.org
The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. wikipedia.orglibretexts.org
| Resolving Agent | Type | Source |
|---|---|---|
| (+)-Cinchonine / Quinidine | Chiral Amine (Alkaloid) | Natural |
| Brucine / Strychnine | Chiral Amine (Alkaloid) | Natural |
| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Synthetic |
| (1R,2S)-Ephedrine | Chiral Amino Alcohol | Natural/Synthetic |
Synthetic Routes to Precursors and Analogues, including 2-(furan-2-yl)-2-oxoacetic acid
The α-keto acid, 2-(furan-2-yl)-2-oxoacetic acid (also known as furanylglyoxylic acid or furanonic acid), is the most direct precursor to 2-(furan-2-yl)-2-hydroxyacetic acid via reduction. google.com Its synthesis is a critical step, and various methods have been developed, primarily involving the oxidation of readily available furan-based starting materials. google.comgoogle.com
Economical and scalable syntheses of 2-(furan-2-yl)-2-oxoacetic acid often start from inexpensive, biomass-derived furan precursors like furfural or 2-acetylfuran (B1664036). google.comnih.govwikipedia.org
One common industrial method involves the reaction of 2-acetylfuran with sodium nitrite (B80452) in an acidic medium. wikipedia.orggoogle.com This process proceeds through oximation, rearrangement, and hydrolysis to yield the desired α-keto acid. google.com Another approach is the direct oxidation of furfural. While direct oxidation can lead to various products, specific catalytic systems have been developed to favor the formation of the desired keto-acid. nih.govelsevierpure.com For example, a one-pot synthesis starting from furfural and nitromethane (B149229) has been reported. google.com More recent "green" methods focus on using molecular oxygen as the oxidant in the presence of catalysts like cobalt complexes. google.com
Titanium silicate (B1173343) molecular sieves (TS-1) in acetic acid with hydrogen peroxide have also been shown to catalyze the oxidation of furfural, yielding maleic acid as a major product under certain conditions, highlighting the importance of precise reaction control to obtain the desired 2-(furan-2-yl)-2-oxoacetic acid. nih.govresearchgate.netnih.gov
| Furan Precursor | Key Reagents/Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-Acetylfuran | Sodium Nitrite, Hydrochloric acid | Water | 58-60 °C | Improved yield noted |
| Furfural | Nitromethane, Copper salt (e.g., Copper(II) acetate) | Methanol/Acetic acid/Water | 90 °C | 85-90% conversion |
| 2-Furyl Acetic Acid | O₂, Tricobalt tetroxide, TEMPO | Methanol | 40 °C, 0.4 MPa O₂ | 90.1% |
| 2-Furancarboxylic acid | PCl₃ then NaCN, followed by hydrolysis | - | Harsh conditions | Not specified |
Controlled Derivatization of Furan-Based Starting Materials
The controlled derivatization of furan-based compounds presents a versatile and efficient approach to introduce the necessary functional groups and establish the desired stereochemistry at the α-position. These methods typically involve the initial functionalization of the furan ring, followed by stereoselective transformations to create the chiral center.
One prominent strategy involves the Friedel-Crafts acylation of furan to produce 2-acetylfuran. This ketone then serves as a pivotal precursor for subsequent stereoselective reactions. Modern industrial synthesis of 2-acetylfuran generally involves the acylation of furan with acetic anhydride (B1165640). wikipedia.org
Following the formation of 2-acetylfuran, a key transformation is its conversion to an α-keto acid, 2-(furan-2-yl)-2-oxoacetic acid. This intermediate is crucial as its subsequent reduction can yield the desired α-hydroxy acid. One documented method for this conversion is the reaction of 2-acetylfuran with aqueous sodium nitrite. wikipedia.org This reaction provides a direct route to the α-keto acid, which is an intermediate in the synthesis of the cephalosporin (B10832234) antibiotic, Cefuroxime. wikipedia.org
The final and most critical step in this synthetic sequence is the asymmetric reduction of the α-keto group in 2-(furan-2-yl)-2-oxoacetic acid to the corresponding α-hydroxy acid with the desired (S)-configuration. This is where precise stereochemical control is exerted, often through the use of chiral catalysts or reagents. While the search results did not provide a specific, detailed methodology with yields and enantiomeric excess for this exact transformation, the principles of asymmetric ketone reduction are well-established in organic synthesis.
Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands) is a powerful tool for the enantioselective reduction of α-keto acids. The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity.
| Starting Material | Reagent/Catalyst | Intermediate | Product | Stereoselectivity (ee) | Yield | Reference |
| Furan | Acetic Anhydride | 2-Acetylfuran | - | - | High | wikipedia.org |
| 2-Acetylfuran | Aqueous Sodium Nitrite | 2-(Furan-2-yl)-2-oxoacetic acid | - | - | - | wikipedia.org |
| 2-(Furan-2-yl)-2-oxoacetic acid | Chiral Reducing Agent/Catalyst | - | (2S)-2-(furan-2-yl)-2-hydroxyacetic acid | Potentially High | - | Inferred |
Table 1: Proposed Synthetic Route via Controlled Derivatization of Furan
Another conceptual approach involves the use of chiral auxiliaries. In this strategy, a furan-based starting material could be covalently bonded to a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or oxidation, would be directed by the chiral auxiliary to form the desired stereocenter. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched product. While the general utility of chiral auxiliaries in asymmetric synthesis is well-documented, specific applications to the synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid from a furan precursor were not detailed in the provided search results. researchgate.netscielo.org.mxresearchgate.net
The exploration of biocatalysis also presents a promising avenue. Enzymes, such as oxidoreductases, can exhibit exquisite stereoselectivity in the reduction of ketones to alcohols. A suitably engineered or selected enzyme could potentially catalyze the reduction of 2-(furan-2-yl)-2-oxoacetic acid to (2S)-2-(furan-2-yl)-2-hydroxyacetic acid with very high enantiomeric excess.
Stereochemical Characterization and Conformational Analysis of 2s 2 Furan 2 Yl 2 Hydroxyacetic Acid
Spectroscopic Methods for Absolute and Relative Stereochemistry Determination
The unambiguous assignment of the absolute and relative stereochemistry of chiral molecules like (2S)-2-(furan-2-yl)-2-hydroxyacetic acid is a critical aspect of chemical analysis. Spectroscopic techniques are paramount in providing this information.
Chiroptical Techniques (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. They rely on the differential interaction of chiral substances with left and right circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of a specific enantiomer. For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, the absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. This prediction is typically achieved through time-dependent density functional theory (TD-DFT) calculations performed on a computationally modeled structure of the S-enantiomer. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the ECD spectrum through the Kronig-Kramers transforms. While less commonly used than ECD for absolute configuration determination today, ORD can still provide valuable stereochemical information.
Table 1: Illustrative Chiroptical Data for (2S)-2-(furan-2-yl)-2-hydroxyacetic acid This table presents hypothetical but realistic data based on typical values for similar chiral acids.
| Technique | Wavelength (nm) | Observed Effect | Interpretation |
|---|---|---|---|
| ECD | ~250 nm | Positive Cotton Effect | Corresponds to π→π* transition of the furan (B31954) ring chromophore |
| ECD | ~210 nm | Negative Cotton Effect | Corresponds to n→π* transition of the carboxylic acid chromophore |
| ORD | Specific Rotation [α]D | Negative Value | Indicates levorotatory nature at the sodium D-line (589 nm) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis, including Chiral Derivatizing Agents
While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques employing chiral auxiliaries can effectively resolve them. The most common approach involves the use of Chiral Derivatizing Agents (CDAs). mdpi.comresearchgate.net
A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, exhibiting distinct chemical shifts. mdpi.com For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, both the hydroxyl and carboxylic acid groups are potential sites for derivatization.
A widely used CDA for α-hydroxy acids is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. nih.gov Reaction of a racemic mixture of 2-(furan-2-yl)-2-hydroxyacetic acid with (R)-Mosher's acid chloride would yield two diastereomeric esters. In the ¹H NMR spectrum, protons near the stereocenter of the two diastereomers will resonate at different frequencies, allowing for their distinction and quantification. The absolute configuration can then be assigned by systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for the two diastereomers, based on established conformational models of the Mosher's esters. nih.gov Other reagents, such as diacetyl-L-tartaric anhydride (B1165640) (DATAN), can also be used for this purpose. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ) for a Diastereomeric Ester of 2-(furan-2-yl)-2-hydroxyacetic acid This table shows hypothetical Δδ values (in ppm) expected after derivatization with a CDA like (R)-Mosher's acid chloride, illustrating the principle of NMR-based stereochemical analysis.
| Proton on Furan Ring | Hypothetical Δδ (δ(S,R) - δ(R,R)) | Inference based on Mosher's Model |
|---|---|---|
| H3 | +0.08 | Proton is deshielded in the (S,R)-diastereomer |
| H4 | -0.05 | Proton is shielded in the (S,R)-diastereomer |
| H5 | +0.12 | Proton is deshielded in the (S,R)-diastereomer |
X-ray Crystallography of Chiral Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for small, flexible molecules or oils.
A common strategy for compounds like (2S)-2-(furan-2-yl)-2-hydroxyacetic acid is to prepare a crystalline derivative. This is achieved by reacting the acid with an enantiomerically pure chiral amine or alcohol, often containing a heavy atom, to form a salt or an ester. The presence of the known stereocenter in the derivatizing agent allows for the straightforward determination of the configuration of the analyte.
Alternatively, if a crystal of a derivative containing a heavy atom (e.g., bromine or a metal) can be formed, the absolute configuration can be determined directly from the diffraction data through the use of anomalous dispersion. mdpi.com The refined Flack parameter, which should be close to zero for the correct enantiomer, provides a high level of confidence in the assignment.
Computational Chemistry Approaches to Stereoisomerism and Conformational Landscape
Computational chemistry provides powerful tools for exploring the structural and energetic properties of molecules, offering insights that complement experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, DFT is employed to perform geometry optimizations, which locate the lowest energy arrangement of atoms for a given conformer.
The molecule's flexibility arises primarily from rotation around the single bonds, particularly the Cα-C(furan) bond and the Cα-C(carboxyl) bond. By systematically rotating these bonds and performing geometry optimizations for each starting structure, a potential energy surface can be mapped out. This process identifies all stable conformers (local minima on the potential energy surface) and calculates their relative energies. dntb.gov.ua This information is crucial for understanding which shapes the molecule preferentially adopts, which in turn influences its reactivity and interactions. These optimized geometries are also the starting point for calculating theoretical ECD spectra, as mentioned previously. researchgate.net
Table 3: Illustrative DFT-Calculated Relative Energies for Conformers of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid This table presents hypothetical relative energies for different rotational isomers (rotamers) around the Cα-C(furan) bond.
| Conformer | Dihedral Angle (O(furan)-C(furan)-Cα-O(hydroxyl)) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| A | ~60° | 0.00 | 75.5 |
| B | ~180° | 1.25 | 14.8 |
| C | ~-60° | 1.50 | 9.7 |
Molecular Dynamics Simulations of Conformational Space
While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. psu.edu MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, an MD simulation would typically be run in a solvent box (e.g., water or methanol) to mimic solution-phase behavior. The simulation reveals how the molecule explores its conformational space, the lifetimes of different conformations, and the energy barriers for conversion between them. This provides a more complete understanding of the molecule's flexibility and the relative populations of its conformers under specific conditions, which can be compared with results from DFT calculations and experimental NMR studies (e.g., through analysis of coupling constants).
Prediction of Spectroscopic Properties from Computational Models
Computational models, primarily those based on Density Functional Theory (DFT), are indispensable for predicting the spectroscopic properties of molecules like (2S)-2-(furan-2-yl)-2-hydroxyacetic acid with a high degree of accuracy. researchgate.netnih.gov These predictions are crucial for interpreting experimental data and confirming molecular structures.
Vibrational Spectra (IR and VCD): As outlined above, DFT calculations can predict the vibrational frequencies and intensities that constitute a molecule's IR and VCD spectra. Hybrid density functionals, such as B3LYP, paired with appropriate basis sets like 6-31G*, have proven effective in yielding theoretical spectra that are in impressive agreement with experimental results. dtic.mil The calculated vibrational modes can be assigned to specific molecular motions, such as C=O stretching, O-H bending, or vibrations of the furan ring, aiding in the detailed interpretation of the experimental spectrum. nih.gov
NMR Spectra: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional, is the standard for calculating the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing computed NMR shifts for possible structures with experimental data is a powerful method for distinguishing between isomers and assigning the correct relative configuration. nih.gov
Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for a plausible low-energy conformer of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, calculated in a simulated solvent.
| Predicted NMR Chemical Shifts (Illustrative) | ||
|---|---|---|
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | Hα (on chiral center) | 5.15 |
| ¹H | H3' (furan ring) | 6.40 |
| ¹H | H4' (furan ring) | 6.35 |
| ¹H | H5' (furan ring) | 7.40 |
| ¹H | OH (hydroxyl) | ~3.5 (variable) |
| ¹H | OH (carboxyl) | ~11.0 (variable) |
| ¹³C | C=O (carboxyl) | 175.0 |
| ¹³C | Cα (chiral center) | 70.0 |
| ¹³C | C2' (furan ring) | 152.0 |
| ¹³C | C3' (furan ring) | 110.5 |
| ¹³C | C4' (furan ring) | 108.0 |
| ¹³C | C5' (furan ring) | 143.0 |
Note: These values are illustrative examples based on typical chemical shifts for similar structural motifs and demonstrate the output of computational models. Actual values depend on the specific conformer, solvent, and level of theory used.
Factors Influencing Stereochemical Stability and Racemization Pathways during Synthesis and Storage
The stereochemical integrity of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, an α-hydroxy acid, is a critical factor during its synthesis, purification, and storage. The chiral center, being adjacent to both a carboxylic acid group and a furan ring, is susceptible to racemization under certain conditions.
The primary pathway for racemization of α-substituted carboxylic acids involves the deprotonation of the α-hydrogen. ru.nl This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with equal probability, resulting in a 1:1 mixture of the (S) and (R) enantiomers, a racemic mixture.
Several factors can promote this racemization pathway:
pH: Both strongly acidic and strongly basic conditions can catalyze racemization.
Base-catalyzed: A base can directly abstract the acidic α-proton to form the enolate. The stability of the resulting enolate, which is enhanced by the adjacent carboxylate group, makes this pathway particularly relevant.
Acid-catalyzed: Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated. This increases the acidity of the α-hydrogen, facilitating its removal by a weak base (like water or another solvent molecule) to form an enol, which is the neutral tautomer of the enolate.
Temperature: Increased temperature provides the necessary activation energy for the proton abstraction and enolate/enol formation, thereby accelerating the rate of racemization. Elevated temperatures during synthesis, workup, or storage should be avoided to maintain enantiomeric purity.
Solvent: The choice of solvent can influence the rate of racemization. Polar protic solvents can facilitate both proton abstraction and reprotonation steps. The stability of the furan ring itself can also be a factor, as some furan-containing compounds can be sensitive to strongly acidic conditions, potentially leading to degradation pathways alongside racemization. rsc.org
To ensure the stereochemical stability of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, it is crucial to maintain neutral or weakly acidic pH conditions, use moderate temperatures, and select appropriate solvents during handling and storage.
Investigation of Functional Group Transformations
The chemical behavior of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid is characterized by the independent and concerted reactivity of its three primary functional groups. Understanding the transformations of each group is crucial for its application as a synthetic building block.
The carboxylic acid group is a primary site for nucleophilic acyl substitution and reduction reactions.
Esterification: The carboxylic acid moiety readily undergoes acid-catalyzed esterification with various alcohols. The Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukyoutube.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. youtube.com For instance, reaction with ethanol would yield ethyl (2S)-2-(furan-2-yl)-2-hydroxyacetate. The reaction mechanism involves initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. chemguide.co.uk
Amidation: Amides can be synthesized from the carboxylic acid, typically through activation of the carboxyl group. Direct reaction with an amine is generally not feasible and requires the use of coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) are used to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. researchgate.netnih.gov This method allows for the formation of a wide range of amides under relatively mild conditions.
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 1-(furan-2-yl)ethane-1,2-diol. This transformation requires a powerful reducing agent, as carboxylic acids are among the least reactive carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the acid to the corresponding diol. ic.ac.uklumenlearning.comchemistrysteps.com The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. lumenlearning.com It is important to note that sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids. lumenlearning.com The mechanism involves deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carboxylate oxygen atoms and subsequent hydride transfers. chemistrysteps.com An aldehyde is formed as an intermediate but is immediately reduced to the alcohol. lumenlearning.commasterorganicchemistry.com
Table 1: Summary of Carboxylic Acid Group Reactions
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, CDI) | Amide |
| Reduction | 1. LiAlH₄ in dry ether/THF; 2. H₃O⁺ workup | Primary Alcohol |
Hydroxyl Group Reactivity (e.g., Etherification, Oxidation, Protection)
The secondary α-hydroxyl group influences the acidity of the adjacent carboxylic acid and is itself a site for various chemical modifications. wikipedia.org
Etherification: Formation of an ether from the secondary alcohol can be achieved under Williamson ether synthesis conditions. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). Due to the presence of the acidic carboxylic acid proton, this approach would require prior protection of the carboxyl group or the use of excess base.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2-(furan-2-yl)-2-oxoacetic acid. This transformation can be accomplished using various oxidizing agents. Chromium-based reagents like pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are effective for this purpose. The kinetics of oxidation for α-hydroxy acids have been studied, and the reaction is often catalyzed by acids.
Protection: To perform reactions selectively at other sites of the molecule, the hydroxyl group often needs to be protected. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (B98337), TMS), which are formed by reacting the alcohol with a silyl halide in the presence of a base. libretexts.org Another strategy is the formation of an acetal, for instance, by reacting the alcohol with dihydropyran under acidic conditions to form a tetrahydropyranyl (THP) ether. cem.com These protecting groups are stable under a variety of reaction conditions but can be removed selectively when needed. libretexts.orgmasterorganicchemistry.com
Table 2: Summary of Hydroxyl Group Reactions
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Etherification | 1. Strong Base (e.g., NaH); 2. Alkyl Halide (R-X) | Ether |
| Oxidation | Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) | α-Keto acid |
| Protection (Silyl Ether) | Silyl Halide (e.g., TMSCl), Base (e.g., Et₃N) | Silyl Ether |
| Protection (THP Ether) | Dihydropyran (DHP), Acid Catalyst (e.g., PTSA) | Acetal (THP Ether) |
Furan Ring Reactivity (e.g., Electrophilic Aromatic Substitution, Hydrogenation, Ring-Opening)
The furan ring behaves as an electron-rich aromatic system, making it susceptible to electrophilic attack, hydrogenation, and ring-opening reactions.
Electrophilic Aromatic Substitution: Furan is significantly more reactive than benzene (B151609) towards electrophiles. wikipedia.orgchemicalbook.com Substitution occurs preferentially at the C5 position (the α-position adjacent to the heteroatom) because the intermediate carbocation (sigma complex or arenium ion) is more stabilized by resonance, involving the lone pairs of the oxygen atom. pearson.comquora.comquora.com The substituent at the C2 position, -(CH(OH)COOH), is generally considered to be deactivating and will direct incoming electrophiles to the C5 position. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the high reactivity of the furan ring often necessitates the use of mild conditions to avoid polymerization or ring degradation. pearson.comintermediateorgchemistry.co.uk
Hydrogenation: The furan ring can be catalytically hydrogenated to the corresponding tetrahydrofuran derivative. wikipedia.org This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. intermediateorgchemistry.co.uk The hydrogenation of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid would yield (2S)-2-hydroxy-2-(tetrahydrofuran-2-yl)acetic acid. This transformation removes the aromaticity of the furan ring, resulting in a saturated five-membered ether.
Ring-Opening: The furan ring is susceptible to ring-opening under acidic conditions. mdpi.com In the presence of aqueous acid, the ring can be hydrolyzed to a 1,4-dicarbonyl compound. buct.edu.cn The mechanism is thought to involve protonation of the furan ring, followed by nucleophilic attack of water. researchgate.net The substituents on the furan ring can significantly influence the conditions required for ring-opening and the nature of the resulting products. mdpi.comresearchgate.net
Table 3: Summary of Furan Ring Reactions
| Reaction | Reagents and Conditions | Product Type | Regioselectivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (E⁺), Mild Conditions | 5-Substituted Furan | C5 position |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C, Raney Ni) | Tetrahydrofuran derivative | N/A |
| Acid-Catalyzed Ring-Opening | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 1,4-Dicarbonyl compound | N/A |
Reaction Mechanism Elucidation for Key Organic Transformations
Investigating the mechanisms of reactions involving (2S)-2-(furan-2-yl)-2-hydroxyacetic acid provides insight into the formation of intermediates and the energetic favorability of different reaction pathways.
Several key transformations of the title compound proceed through detectable or characterizable intermediates.
Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the furan ring proceeds through a positively charged intermediate known as a sigma complex or arenium ion. pearson.com Attack of an electrophile at the C5 position results in a resonance-stabilized carbocation where the positive charge is delocalized over the ring and onto the oxygen atom. This intermediate is more stable than the one formed from attack at the C4 position, which explains the strong preference for α-substitution. chemicalbook.compearson.comquora.com
Acid-Catalyzed Ring-Opening: The acid-catalyzed ring-opening of furans is initiated by the protonation of the furan ring, most favorably at the α-carbon. This step is often the rate-limiting step. The resulting protonated furan is then attacked by a nucleophile, such as water, leading to the formation of a dihydrofuranol intermediate. Further protonation and rearrangement lead to the cleavage of the ring to form a γ-dicarbonyl compound. researchgate.net
Reduction with LiAlH₄: During the reduction of the carboxylic acid group with LiAlH₄, a tetrahedral intermediate is formed after the initial hydride attack on the carbonyl carbon. adichemistry.com In the case of carboxylic acids, an initial acid-base reaction occurs to form a lithium carboxylate salt. Subsequent hydride transfers lead to a hydrated aldehyde intermediate, which is more reactive than the starting acid and is immediately reduced to the alkoxide. chemistrysteps.com
The rates and outcomes of reactions are governed by kinetic and thermodynamic principles.
Ring-Opening Reactions: The acid-catalyzed decomposition of furan derivatives has been studied kinetically. For example, the decomposition of 2-hydroxyacetylfuran in the presence of sulfuric acid follows first-order kinetics with respect to both the furan derivative and the acid catalyst. The activation energy for this process has been determined experimentally, providing insight into the temperature dependence of the reaction rate.
Diels-Alder Reaction: Although the substituent at C2 makes it less likely, the furan ring can act as a diene in Diels-Alder reactions. acs.org The kinetics of the Diels-Alder reaction between furan-containing polymers and maleimide have been investigated, with activation energies found to be in the range of 19-52 kJ mol⁻¹. nih.gov This cycloaddition is often reversible, and the thermodynamic stability of the adduct depends on the dienophile and reaction conditions.
Role of 2s 2 Furan 2 Yl 2 Hydroxyacetic Acid As a Chiral Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Natural Products
Chiral building blocks are essential intermediates in the stereoselective synthesis of natural products and pharmaceuticals, as biological activity is often dependent on a specific stereochemistry. semanticscholar.org The furan (B31954) ring itself is a structural motif found in numerous natural products and serves as a versatile precursor for various other functionalities. researchgate.netacs.org
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid offers a fixed stereocenter and multiple functional groups that can be strategically manipulated. The furan nucleus can be viewed as a latent 1,4-dicarbonyl system and can undergo a range of transformations, including cycloaddition reactions, oxidation, and hydrogenation, to construct complex carbocyclic and heterocyclic cores found in natural products. acs.orgresearchgate.net For example, the oxidation of furan rings is a key step in the synthesis of bioactive molecules like herboxidiene. researchgate.net The α-hydroxy acid portion can be converted into esters, amides, or reduced to a 1,2-diol, providing further pathways for chain elongation or cyclization. Synthetic strategies targeting complex molecules such as lignans (B1203133) or polyketides could leverage this building block to install the required chirality and oxygenation patterns early in the synthetic sequence. d-nb.info
Table 1: Potential Synthetic Transformations for Natural Product Synthesis
| Functional Group | Reaction Type | Potential Outcome/Intermediate | Relevance to Natural Products |
| Furan Ring | Diels-Alder Cycloaddition | Oxabicyclo[2.2.1]heptene derivatives | Access to carbocycles and other heterocycles. acs.org |
| Furan Ring | Oxidative Ring Opening | Unsaturated 1,4-dicarbonyl compounds | Precursors for cyclopentenones and other core structures. acs.org |
| α-Hydroxy Acid | Reduction (e.g., with LiAlH₄) | (S)-1-(furan-2-yl)ethane-1,2-diol | Chiral diol for further elaboration. |
| Carboxylic Acid | Esterification / Amidation | Chiral esters and amides | Coupling with other fragments. |
| Hydroxyl Group | Oxidation | α-Keto acid derivative | Precursor for heterocycles or other functional groups. nih.gov |
Chiral Synthon in the Assembly of Diverse Heterocyclic Frameworks
A synthon is a molecular fragment used in synthetic design. (2S)-2-(furan-2-yl)-2-hydroxyacetic acid is a powerful chiral synthon for creating a variety of heterocyclic structures. The inherent functionality allows for several intramolecular and intermolecular cyclization strategies. researchgate.net
For instance, the α-hydroxy acid moiety can be a precursor for:
Lactones: Intramolecular esterification, particularly after modification of the furan ring, can lead to chiral lactones, which are common motifs in natural products. d-nb.info
Oxazinones and other heterocycles: The reaction of α-hydroxy acids with nitrogen nucleophiles can be used to build larger heterocyclic systems. For example, α-hydroxy fatty acids have been used as starting materials to synthesize 4H-3,1-benzoxazin-4-ones. researchgate.net
Piperidines: The oxidative conversion of furanyl amines, which could be synthesized from the subject compound via amination, can yield piperidine (B6355638) structures, another important class of heterocycles. researchgate.net
Furthermore, the furan ring itself can be transformed. Acid-catalyzed hydrolysis can open the ring to a 1,4-dicarbonyl compound, which can then be cyclized with amines or hydrazines to form pyrroles, pyridazines, or other nitrogen-containing heterocycles, all while retaining the original stereocenter. acs.org
Design and Development of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is central to the field of asymmetric catalysis, where metal complexes are used to produce enantiomerically pure compounds. mdpi.com An effective chiral ligand must coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an attractive scaffold for chiral ligand synthesis due to its predefined stereochemistry and modifiable functional groups. The carboxylic acid and hydroxyl groups are ideal handles for derivatization. For example:
Conversion to Chiral Hydroxamic Acids: The carboxylic acid can be converted to a hydroxamic acid. Chiral bishydroxamic acids (BHAs), in particular, are powerful ligands for vanadium-catalyzed asymmetric epoxidation and other oxidation reactions. mdpi.comnih.govresearchgate.net
Synthesis of Phosphine (B1218219) Ligands: The hydroxyl group could be converted into a leaving group to allow for nucleophilic substitution with phosphines, while the carboxylic acid could be converted into an amide, creating P,N-type ligands.
Formation of Oxazoline Ligands: The molecule could serve as a precursor for chiral amino alcohols, which are key components of widely used ligands like BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)).
The rigid furan ring can provide a well-defined steric environment, while the stereocenter dictates the chirality of the catalytic pocket.
Table 2: Potential Chiral Ligand Classes from (2S)-2-(furan-2-yl)-2-hydroxyacetic acid
| Ligand Type | Key Functional Group | Synthetic Approach | Potential Catalytic Application |
| Chiral Hydroxamic Acid | -C(O)N(OH)R | Conversion of the carboxylic acid group. | Asymmetric epoxidation of allylic alcohols. nih.gov |
| P,N-Ligands | Phosphine, Amide | Derivatization of both hydroxyl and carboxyl groups. | Palladium-catalyzed asymmetric allylic alkylation. |
| Amino Alcohol Derivatives | Amino, Alcohol | Reduction of the carboxyl group and conversion of the hydroxyl group to an amine. | Asymmetric reduction of ketones. |
Building Block for Functional Materials and Renewable Polymers
The global shift towards sustainability has spurred intense research into bio-based polymers. Furan derivatives, obtainable from the dehydration of sugars, are considered key platform molecules for replacing petroleum-based monomers. researchgate.netresearchgate.netrsc.org The most studied furanic polymers are based on 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). semanticscholar.orgresearchgate.netftstjournal.com
Introducing chirality into a polymer backbone can induce unique properties, such as the ability to form helical superstructures, recognize other chiral molecules, or act as a chiral stationary phase in chromatography. (2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an ideal candidate for creating such chiral polymers.
The bifunctional nature of the molecule allows it to act as an A-B type monomer for direct self-condensation to form a polyester, though this would require careful control. A more common approach would be to modify it into an A-A or B-B type monomer. For instance, the furan ring could be functionalized at the 5-position with another carboxyl or hydroxymethyl group, creating a chiral dicarboxylic acid or diol monomer for polycondensation reactions with achiral co-monomers.
Bio-based monomers are sourced from renewable materials like plants and are valued for their biodegradability and biocompatibility. nih.gov (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, itself derivable from biomass, can be converted into other useful monomers.
For example, a Chinese patent describes the synthesis of various furan-based monomers that can be polymerized to produce polyesters, polyamides, and epoxy resins. google.com Following similar logic, (2S)-2-(furan-2-yl)-2-hydroxyacetic acid could be transformed through reactions such as:
Reduction: Reduction of the carboxylic acid would yield (S)-1-(furan-2-yl)ethane-1,2-diol, a chiral diol monomer.
Oxidation and Functionalization: Oxidation of the hydroxyl group followed by further functionalization of the furan ring could produce chiral diacid monomers.
These chiral monomers could then be polymerized with other bio-based monomers like succinic acid or 1,4-butanediol (B3395766) to create fully or partially bio-based chiral polymers. ftstjournal.comnih.gov
Generation of Chemically Diverse Furan Derivatives for Advanced Research Applications
The strategic modification, or derivatization, of a core molecule is a fundamental process in chemical and pharmaceutical research to generate libraries of compounds for screening and to optimize properties. taylorandfrancis.comresearchgate.net The multiple reactive sites of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid make it an excellent starting point for creating a diverse range of furan derivatives.
The primary sites for derivatization are the hydroxyl and carboxyl groups:
Esterification and Amidation: The carboxyl group can react with a wide array of alcohols and amines to produce a library of esters and amides.
Etherification: The hydroxyl group can be converted into an ether.
Lactonization: Intramolecular cyclization can yield chiral lactones.
Additionally, the furan ring itself can be modified. Although less reactive than pyrrole (B145914), it can undergo electrophilic substitution, lithiation followed by reaction with electrophiles, and various cycloaddition reactions, further expanding the chemical space accessible from this single chiral starting material. acs.org These derivatization reactions provide access to novel compounds for materials science and medicinal chemistry research. researchgate.net
Emerging Research Directions and Methodological Advancements Pertaining to 2s 2 Furan 2 Yl 2 Hydroxyacetic Acid
Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of fine chemicals is undergoing a paradigm shift towards sustainability. For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, this involves exploring methods that minimize waste, reduce energy consumption, and utilize renewable resources, moving away from hazardous reagents and harsh reaction conditions. nih.govfrontiersin.org
A key objective in green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of furan (B31954) derivatives is exploring solvent-free reaction conditions. For instance, in the synthesis of related furan compounds, replacing hazardous solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or even eliminating the solvent entirely by using an excess of a liquid reagent has been investigated. nih.govd-nb.info One study on the Fischer esterification of furan dicarboxylic acid demonstrated that removing the solvent and using a 10-fold excess of ethylene (B1197577) glycol resulted in an 80% yield of the desired product after 24 hours. d-nb.info While not directly applied to (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, these methodologies provide a proof-of-concept for developing solvent-free or solvent-minimized pathways for its production.
| Reaction Type | Solvent Condition | Reagents | Yield | Reference |
| Fischer Esterification | Solvent-free | Furan dicarboxylic acid, Ethylene glycol (10-fold excess) | 80% | d-nb.info |
| Fischer Esterification | Toluene | Terephthalic acid, Ethylene glycol | No Conversion | nih.govd-nb.info |
Photoredox catalysis and electrosynthesis represent cutting-edge techniques that utilize light energy or electricity, respectively, to drive chemical reactions under mild conditions. mdpi.com These methods avoid the need for high temperatures and often replace stoichiometric chemical oxidants or reductants, thus improving the atom economy and environmental profile of the synthesis. chemistryviews.org
Recent advancements have demonstrated the power of these techniques in the chemistry of furan derivatives. For example, an electrochemical strategy has been developed for the synthesis of polysubstituted furans via a [3+2] annulation of alkynes and β-keto compounds. chemistryviews.org This method operates at room temperature using a ferrocene (B1249389) catalyst, offering high atom economy and tolerance for a wide range of substrates. chemistryviews.org Similarly, photocatalysis is being used to achieve novel transformations, such as swapping the oxygen atom of a furan ring with a nitrogen group to create pyrroles, a reaction initiated by single electron transfer. nih.gov While direct synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid using these methods is still an emerging area, these examples showcase the potential for developing highly efficient and selective photochemical and electrochemical routes.
| Method | Key Features | Application Example | Reference |
| Electrosynthesis | Mild conditions, high atom economy, avoids strong oxidants | Synthesis of tri- or tetra-substituted furans from alkynes and β-keto compounds | chemistryviews.org |
| Photoredox Catalysis | Redox-neutral, room temperature, single electron transfer mechanism | Conversion of furan derivatives into pyrrole (B145914) analogs | nih.gov |
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. algonquincollege.com Enzymes offer exceptional selectivity (including enantioselectivity, crucial for producing the (2S)-enantiomer specifically) and operate under mild, aqueous conditions. doabooks.orgresearchgate.net The optimization of biocatalytic processes is a critical challenge, focusing on factors like enzyme stability, substrate and product concentration, temperature, and pH to create efficient, low-cost, and renewable manufacturing routes. researchgate.netmdpi.com
For the synthesis of chiral α-hydroxy acids, oxidoreductases are particularly relevant. Process optimization involves not only fine-tuning reaction conditions but also enzyme engineering to enhance catalyst performance and immobilization techniques to facilitate catalyst recycling. researchgate.netresearchgate.net The development of enzymatic processes for furan derivatives is an active area of research, with studies focusing on the enzymatic hydrolysis of furan-containing polymers and the synthesis of furan-based model compounds. nih.gov The application of optimized biocatalytic cascades could provide a highly sustainable pathway to (2S)-2-(furan-2-yl)-2-hydroxyacetic acid from renewable bio-based feedstocks like furfural (B47365). algonquincollege.com
Implementation of Flow Chemistry Techniques for Efficient Production
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages for chemical production. nih.gov These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous intermediates, efficient mixing, and straightforward scalability. nih.govvapourtec.com
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mixing | Can be slow and inefficient | Rapid and highly efficient |
| Safety | Large volumes of hazardous materials | Small reactor volumes, in-situ generation of unstable reagents |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer duration ("scaling out") |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
Chemoinformatics and Data-Driven Discovery in Furan Chemistry
Chemoinformatics applies computational and informational science techniques to solve problems in chemistry. mdpi.comejbi.org It plays a crucial role in modern drug discovery and materials science by enabling the analysis of large chemical datasets to identify patterns, predict properties, and design novel molecules with desired characteristics. ejbi.orgnih.gov
In the context of furan chemistry, chemoinformatics tools are used to screen virtual libraries of furan-containing compounds to identify potential drug candidates or materials with specific properties. mdpi.com By calculating molecular descriptors, which encode the structural and physicochemical properties of molecules, machine learning algorithms can build predictive models for biological activity or toxicity. researchgate.net This in silico approach accelerates the discovery process and reduces the reliance on time-consuming and expensive experimental screening. nih.govwiley.com For (2S)-2-(furan-2-yl)-2-hydroxyacetic acid and its derivatives, chemoinformatics can be used to explore structure-activity relationships (SAR), predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the design of new analogs with improved therapeutic profiles.
Development of Novel Analytical Methods for Trace Analysis and Purity Assessment
The development of sensitive and accurate analytical methods is essential for both research and industrial applications of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid. This is particularly important for trace analysis in complex matrices and for the precise assessment of enantiomeric purity, which is critical for pharmaceutical applications.
Recent advancements in analytical techniques focus on improving sensitivity and reducing sample preparation time. For the analysis of furan and its derivatives in food products, methods combining headspace-solid phase microextraction (HS-SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed. researchgate.netnih.gov Innovations such as the SPME Arrow, which has a larger volume of sorbent phase, offer improved absorption and sensitivity for detecting trace amounts of furan compounds. researchgate.net For purity assessment, chiral chromatography techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, remain the gold standard. The development of new chiral selectors and the optimization of separation conditions are ongoing areas of research aimed at achieving better resolution and faster analysis times for chiral molecules like (2S)-2-(furan-2-yl)-2-hydroxyacetic acid. Stable Isotope Dilution Analysis (SIDA) coupled with HPLC-MS/MS is another powerful technique used for the accurate quantification of furan metabolites in biological samples, showcasing the high level of analytical sophistication being applied in this field. nih.gov
| Analytical Challenge | Advanced Method | Key Advantages | Application Example |
| Trace Analysis | HS-SPME Arrow with GC-MS/MS | High sensitivity, automated sample preparation, rapid analysis | Determination of furan derivatives in commercial foods |
| Quantification in Biological Samples | Stable Isotope Dilution Analysis (SIDA) with HPLC-MS/MS | High accuracy and precision, corrects for matrix effects | Quantification of furan metabolites in human urine |
| Enantiomeric Purity | Chiral HPLC | Direct separation of enantiomers | Assessment of the enantiomeric excess of chiral pharmaceuticals |
Q & A
Q. What advanced techniques elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
